

An In-Depth Technical Guide to Bisnafide Mesylate: Structure, Properties, and Antineoplastic Activity

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Compound of Interest

Compound Name: *Bisnafide mesylate*

Cat. No.: *B123796*

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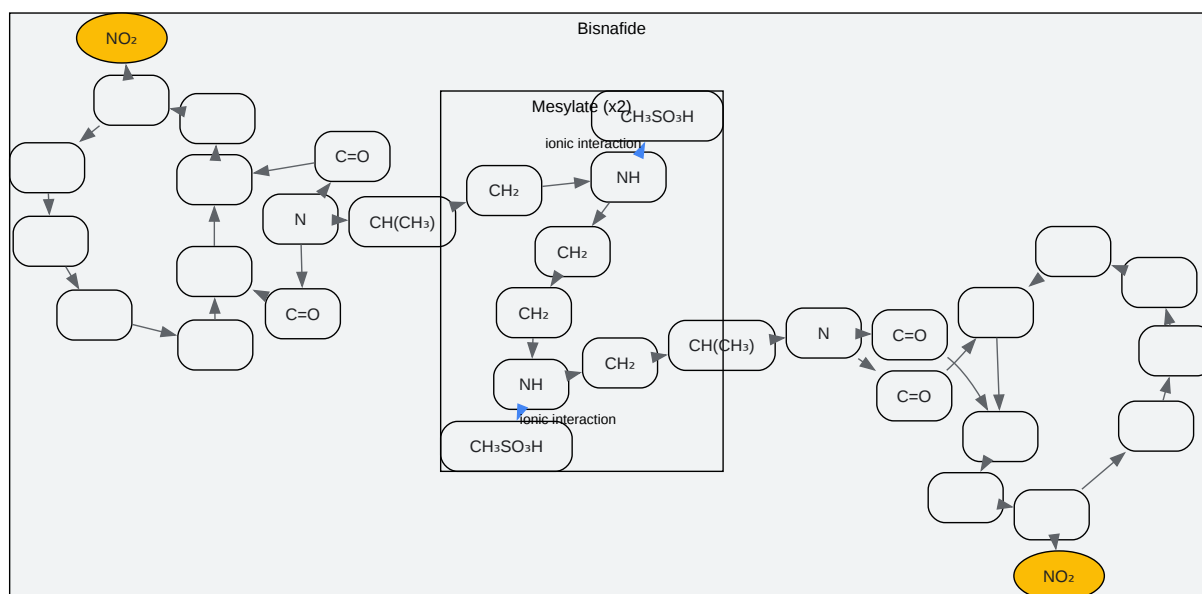
Abstract

Bisnafide mesylate, a potent antineoplastic agent, has garnered significant interest within the oncology research community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available experimental data. As a bis-naphthalimide derivative, **bisnafide mesylate** exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, key processes in cancer cell proliferation. This document aims to be a core resource for professionals engaged in the research and development of novel cancer therapeutics.

Chemical Structure and Physicochemical Properties

Bisnafide mesylate is the dimesylate salt of bisnafide. The chemical structure of the active moiety, bisnafide, consists of two naphthalimide rings linked by a chiral diamine chain.

Chemical Structure of **Bisnafide Mesylate**:



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Caption: Chemical structure of **Bisnafide Mesylate**.

A summary of the key physicochemical properties of **bisnafide mesylate** is presented in the table below. This data has been compiled from publicly available chemical databases.[1]

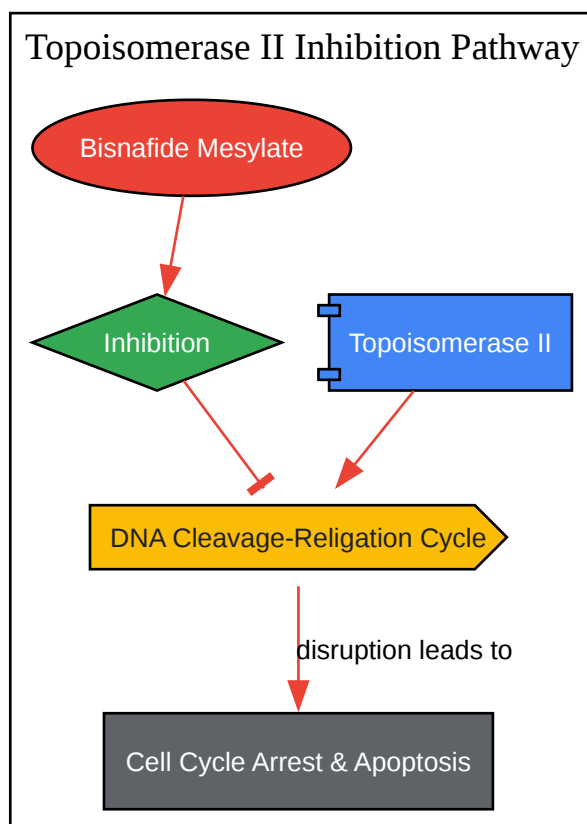
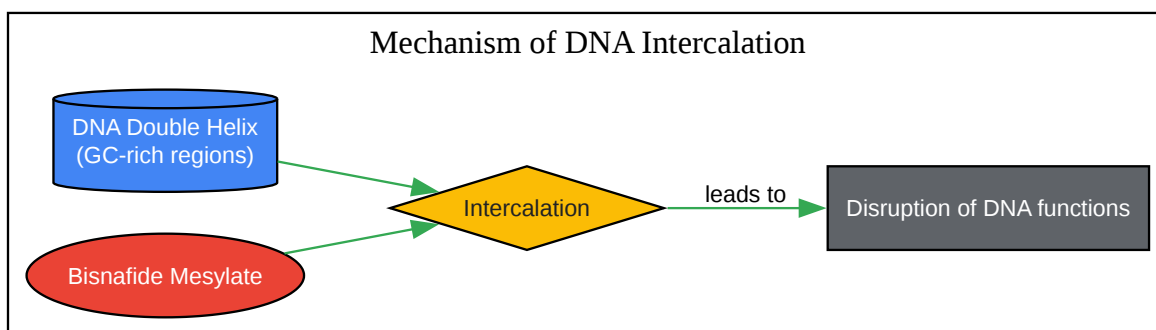
Property	Value	Source
Molecular Formula	C ₃₄ H ₃₆ N ₆ O ₁₄ S ₂	PubChem[1]
Molecular Weight	816.8 g/mol	PubChem[1]
IUPAC Name	methanesulfonic acid;5-nitro-2- [(2R)-1-[2-[[[(2R)-2-(5-nitro-1,3- dioxobenzo[de]isoquinolin-2- yl)propyl]amino]ethylamino]pro- pan-2- yl]benzo[de]isoquinoline-1,3- dione	PubChem[1]
CAS Number	145124-30-7	PubChem[1]
Canonical SMILES	<chem>CC(CNCCNC(C)N1C(=O)c2cc</chem> <chem>cc3cc(cc(C1=O)c23)--</chem> <chem>INVALID-LINK--</chem> <chem>[O-])N1C(=O)c2cccc3cc(cc(C1</chem> <chem>=O)c23)--INVALID-LINK--</chem> <chem>[O-].CS(=O)(=O)O.CS(=O)</chem> <chem>(=O)O</chem>	PubChem
Topological Polar Surface Area	245 Å ²	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	16	PubChem
Rotatable Bond Count	11	PubChem

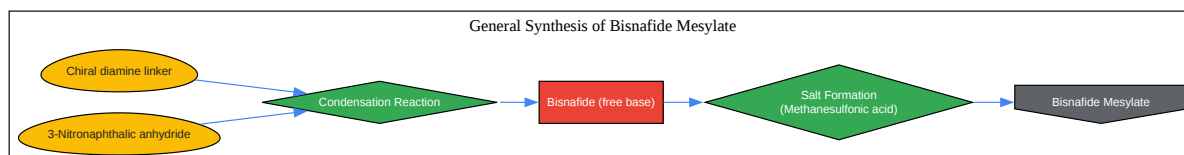
Mechanism of Action

The primary mechanism of action of **bisnafide mesylate** is attributed to its ability to function as a DNA intercalator and a topoisomerase II inhibitor.[1][2] This dual activity disrupts critical cellular processes, leading to cytotoxicity, particularly in rapidly dividing cancer cells.

DNA Intercalation

Bisnafide possesses two planar naphthalimide rings which facilitates its insertion between the base pairs of the DNA double helix. This intercalation is reported to be selective for guanine-cytosine (GC) rich regions of DNA.[2] The binding of bisnafide to DNA can interfere with the processes of DNA replication and transcription.





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References

- 1. Bisnafide Dimesylate | C₃₄H₃₆N₆O₁₄S₂ | CID 60916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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